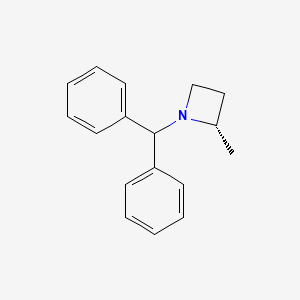

(2S)-1-(diphenylmethyl)-2-methylazetidine

Beschreibung

(2S)-1-(diphenylmethyl)-2-methylazetidine is a chiral azetidine derivative featuring a four-membered saturated ring system with a diphenylmethyl group attached to the nitrogen atom and a methyl substituent at the 2-position in the (S)-configuration. Azetidines are nitrogen-containing heterocycles known for their ring strain and unique reactivity, making them valuable intermediates in organic synthesis and drug discovery.

Eigenschaften

Molekularformel |

C17H19N |

|---|---|

Molekulargewicht |

237.34 g/mol |

IUPAC-Name |

(2S)-1-benzhydryl-2-methylazetidine |

InChI |

InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-/m0/s1 |

InChI-Schlüssel |

BKTLZMDEVMKAPE-AWEZNQCLSA-N |

Isomerische SMILES |

C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-1-(Diphenylmethyl)-2-methylazetidin umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. Diphenylmethanol und 2-Methylazetidin.

Bildung eines Zwischenprodukts: Das Diphenylmethanol wird zunächst durch eine Chlorierungsreaktion in ein geeignetes Zwischenprodukt, wie z. B. Diphenylmethylchlorid, umgewandelt.

Nucleophile Substitution: Das Zwischenprodukt wird dann einer nucleophilen Substitutionsreaktion mit 2-Methylazetidin unterzogen, wodurch (2S)-1-(Diphenylmethyl)-2-methylazetidin gebildet wird.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (2S)-1-(Diphenylmethyl)-2-methylazetidin können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben umfassen. Der Prozess kann auf höhere Ausbeuten und Reinheit optimiert werden und zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-1-(Diphenylmethyl)-2-methylazetidin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln und möglicherweise ihre funktionellen Gruppen verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Alkohole) beinhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S)-1-(Diphenylmethyl)-2-methylazetidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen Anwendungskontext ab.

Wirkmechanismus

The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

To contextualize the properties and applications of (2S)-1-(diphenylmethyl)-2-methylazetidine, a comparative analysis with structurally related compounds is presented below.

Structural Analogues with Modified Ring Systems

Key Observations :

- Ring Strain and Reactivity : Azetidine (4-membered) exhibits moderate strain compared to highly strained aziridine (3-membered) and more relaxed pyrrolidine (5-membered) or piperazine (6-membered) systems. This impacts reactivity in ring-opening reactions or catalytic applications .

- Substituent Effects : The diphenylmethyl group, common in all listed compounds, contributes to lipophilicity and steric hindrance. However, additional groups (e.g., hydroxyl in ’s analogue, sulfonamide in ) modulate electronic properties and solubility .

Functional Group Variations

- (2s,3r)-1-(diphenylmethyl)-2-methylazetidin-3-ol : Difference: Hydroxyl group at position 3. The (2S,3R) stereochemistry may alter enantioselectivity in catalysis or binding affinity in biological systems.

- (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide : Difference: Thioxomethyl and aminocyclohexyl groups. Impact: The thioamide introduces sulfur-based resonance effects, while the cyclohexyl moiety adds steric bulk and chiral complexity, likely influencing pharmacokinetics in drug design.

Biologische Aktivität

(2S)-1-(diphenylmethyl)-2-methylazetidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various research findings.

Synthesis

The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidine involves several chemical transformations. Key steps typically include the formation of the azetidine ring and subsequent modifications to enhance biological activity. For example, the introduction of substituents on the azetidine structure has been shown to significantly affect its potency and selectivity towards specific biological targets .

Biological Activity

The biological activity of (2S)-1-(diphenylmethyl)-2-methylazetidine has been evaluated in various studies, focusing on its role as a potential inhibitor in cancer therapy and other diseases.

Research indicates that this compound may act as a reversible inhibitor of certain kinases, which play critical roles in cellular signaling pathways. For instance, modifications to the azetidine ring can enhance selectivity and potency against specific mutant forms of kinases involved in cancer progression .

Case Studies

Several studies have demonstrated the efficacy of (2S)-1-(diphenylmethyl)-2-methylazetidine in preclinical models:

- Study 1: A study evaluated the compound's effects on non-small-cell lung cancer (NSCLC) cell lines. The results indicated that it effectively inhibited cell proliferation at micromolar concentrations, suggesting potential for use in targeted cancer therapies .

- Study 2: Another investigation focused on the compound's pharmacokinetic properties, revealing that it exhibited favorable absorption and distribution characteristics in vivo, although challenges related to metabolic stability were noted .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 305.38 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (Cancer Cell Lines) | 7 nM (H1975) |

| Clearance (in vitro) | 80 μL/min/mg |

| Oral Bioavailability | Low |

Research Findings

Recent findings highlight the potential therapeutic applications of (2S)-1-(diphenylmethyl)-2-methylazetidine:

- Anticancer Activity: The compound has shown promise as a selective inhibitor against mutant EGFR kinases, which are commonly implicated in NSCLC. Its ability to spare wild-type EGFR suggests a reduced risk of side effects associated with traditional therapies .

- Metabolic Stability: Modifications to improve metabolic stability have been explored, indicating that certain structural changes can enhance both potency and bioavailability without compromising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.